tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is notable for its unique spirocyclic structure, which imparts distinct physicochemical properties that are valuable in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a tert-butyl ester with an amine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, thereby modulating their activity . This compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar spirocyclic compounds, such as:
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate These compounds share the spirocyclic core but differ in the functional groups attached to the spirocyclic scaffold. The unique combination of functional groups in this compound imparts distinct properties that make it particularly useful in specific applications.
Properties
IUPAC Name |
tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)6-4-5-9(12)13/h9H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGHJHZAPZENOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169182-21-0 |
Source
|
Record name | tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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